5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one
Description
The compound 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one (CAS: 1533426-72-0), commonly referred to as SCR7, is a synthetic small molecule characterized by a 1,3-diazinan-4-one core substituted with dual benzylideneamine groups and a sulfanylidene moiety. Its molecular formula is C₁₈H₁₄N₄OS, with a molecular weight of 334.4 g/mol . SCR7 is recognized as a potent inhibitor of DNA ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This activity has positioned SCR7 as a tool compound in genome-editing research, particularly for enhancing CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency by suppressing competing NHEJ pathways .
Its stability is temperature-sensitive, requiring storage at -20°C for long-term preservation .
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C18H16N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12,15-16H,(H2,21,22,23,24)/b19-11?,20-12+ |
InChI Key |
KWMMFDGOSMGFEN-LWRDCAMISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioureas and Dicarbonyl Compounds
The 1,3-diazinan-4-one scaffold is typically synthesized via [2+4] cyclocondensation. Thiourea derivatives react with 1,3-dicarbonyl compounds (e.g., diketones or keto-esters) in acidic or basic media. For example, 3-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid (CID 2770016) was prepared by cyclizing thiourea with chloroacetic acid in HCl, followed by Knoevenagel condensation with benzaldehyde. This method achieves yields of 60–85% under reflux conditions in ethanol or DMF.
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency for diazinanone formation. A protocol for 5-ene-4-thiazolidinones involved cyclocondensation of thiosemicarbazides with halogenated acids under microwave conditions (100–120°C, 20–30 min), yielding 70–90%. Similar approaches apply to diazinanones, reducing reaction times from hours to minutes.
Introduction of Benzylideneamino Groups
Sequential Schiff Base Formation
The two benzylideneamino groups are introduced via stepwise condensation with benzaldehyde derivatives:
- Primary Amine Activation : The diazinanone core’s primary amine reacts with benzaldehyde in ethanol/acetic acid (1:1) at 60°C, forming an imine intermediate.
- Secondary Condensation : A second equivalent of benzaldehyde undergoes Knoevenagel condensation at the C5/C6 positions, facilitated by piperidine or ZnCl₂.
Example : In a study of 6-amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione , Schiff base formation achieved 78% yield using anhydrous Na₂SO₄ as a desiccant.
One-Pot Multicomponent Strategy
Sulfur Incorporation Strategies
Thionation Using Lawesson’s Reagent
The sulfanylidene group is introduced via thionation of a carbonyl precursor. For 2-sulfanylidene-1,3-diazinan-4-ones , Lawesson’s reagent (LR) in toluene at 110°C converts ketones to thioketones in 65–75% yield.
Direct Cyclization with Thioglycolic Acid
Thioglycolic acid serves as a sulfur source in cyclization reactions. 3-(Benzylideneamino)thiazolidin-4-ones were synthesized by refluxing dibenzylidenehydrazine with thioglycolic acid and ZnCl₂ in ethanol (12 h, 70% yield).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, a study indicated that derivatives of this compound can disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved testing the compound on human cancer cell lines, where it exhibited cytotoxic effects at micromolar concentrations.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast) | 15 | Caspase activation |
| Study B | HeLa (cervical) | 10 | Cell cycle arrest |
Polymer Chemistry
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The compound acts as a cross-linking agent, improving the tensile strength of polymers used in various applications, including coatings and adhesives.
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic cells. Its ability to absorb light in specific wavelengths makes it a candidate for improving the efficiency of solar cells. Research indicates that when integrated into the active layer of solar cells, it can enhance charge transport and electron mobility.
Spectroscopic Analysis
The structural characterization of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one has been extensively performed using NMR and IR spectroscopy. These techniques confirm the presence of functional groups responsible for its biological activity.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Functional Derivatives
Table 1: Structural and Functional Comparison of SCR7 with Selected Analogues
Key Observations:
SCR7 vs. (E)-ethyl 2-(benzylideneamino)acetate: While both contain benzylideneamino groups, SCR7’s diazinanone core and sulfanylidene moiety confer distinct steric and electronic properties, enabling selective DNA ligase IV binding. In contrast, the acetate derivative lacks a rigid heterocyclic core, limiting its bioactivity to antimicrobial roles or synthetic intermediates .
SCR7 vs. Azetidinone Derivatives: Azetidinones (β-lactams) are structurally unrelated to SCR7 but share synthetic pathways involving chloroacetyl chloride and hydrazine intermediates . These derivatives exhibit broad-spectrum antimicrobial activity, unlike SCR7’s specific targeting of DNA repair enzymes.
SCR7 vs.
Comparative Efficacy :
Biological Activity
5-(Benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
The synthesis of this compound typically involves the condensation of benzylideneamine precursors with a diazinanone derivative, often facilitated by Lewis acid catalysts. The optimized reaction conditions yield high purity and yield, making it suitable for various applications.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one |
| InChI Key | KWMMFDGOSMGFEN-LWRDCAMISA-N |
The biological activity of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, influencing various biological pathways including:
- Signal Transduction : Modulation of cellular signaling pathways.
- Gene Expression : Alteration of transcriptional activity.
- Metabolic Regulation : Impact on metabolic processes within cells.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections. Its efficacy against various bacterial strains has been documented, highlighting its potential as an antimicrobial agent.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro experiments demonstrated that it can induce apoptosis in cancer cell lines such as BT474 (breast cancer) and NCI-H226 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Tyrosinase Inhibition
The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In B16F10 murine melanoma cells, it was shown to effectively reduce melanin synthesis by inhibiting intracellular tyrosinase activity. This property suggests potential applications in treating hyperpigmentation disorders .
Case Studies and Experimental Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Evaluation : In cytotoxicity assays using HEK 293 cells, the compound showed low toxicity at concentrations ≤20 µM, indicating a favorable safety profile for further development .
- Tyrosinase Inhibitory Activity : In experiments assessing tyrosinase inhibition, the compound significantly reduced enzyme activity in a concentration-dependent manner, suggesting its potential use in cosmetic formulations aimed at skin lightening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
